(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Description

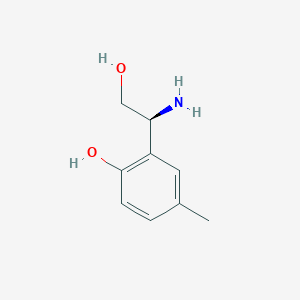

(S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a chiral phenolic compound characterized by a 4-methylphenol backbone substituted at the 2-position with a 1-amino-2-hydroxyethyl group. The (S)-configuration at the chiral center (C1 of the ethyl chain) confers stereospecificity, which may influence its physicochemical properties and biological interactions. The compound’s structure combines a phenolic hydroxyl group, a secondary amine, and a vicinal hydroxyl group, enabling diverse hydrogen-bonding capabilities.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-[(1S)-1-amino-2-hydroxyethyl]-4-methylphenol |

InChI |

InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |

InChI Key |

RNLILSGLASWGSV-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@@H](CO)N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.

Reaction Steps:

Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (s)-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its chiral nature makes it useful in studying enzyme interactions and other biological processes.

Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with (S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol:

(E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol () Key features: Schiff base (imine group), 4-methylphenol backbone, 2-chlorophenyl substituent. Comparison: Unlike the target compound, this molecule lacks the amino-hydroxyethyl chain but incorporates an imine group and chloro substituent. Schiff bases are known for photochromism and bioactivity, including antimicrobial and anti-inflammatory properties . The absence of a hydroxyl-amine motif in the ethyl chain reduces hydrogen-bonding diversity compared to the target compound.

4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochloride () Key features: Phenol backbone, tert-butylamino-ethyl chain, hydrochloride salt.

2-Amino-2-[4-(methylthio)phenyl]ethanol () Key features: Amino and hydroxyl groups on the same carbon, methylthio-phenyl substituent. Comparison: The methylthio group increases lipophilicity, favoring membrane penetration. However, the amino and hydroxyl groups on a single carbon create a distinct stereoelectronic environment compared to the target compound’s 1-amino-2-hydroxyethyl chain .

Hydrogen-Bonding and Crystallography

- (E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol exhibits intramolecular N–H⋯O and O–H⋯N hydrogen bonds in its crystal structure, stabilizing the keto-amine tautomer . In contrast, the target compound’s amino-hydroxyethyl group may form intermolecular hydrogen bonds with the phenolic oxygen, enhancing crystalline stability.

- 2-Amino-2-[4-(methylthio)phenyl]ethanol lacks a phenolic group, limiting its ability to form π-π stacking interactions observed in phenolic analogs .

Data Table: Comparative Overview

Biological Activity

(S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol, commonly referred to as a phenolic compound, has garnered attention for its potential biological activities. This compound features an amino group and a hydroxyethyl side chain, contributing to its unique reactivity and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, enzymatic reactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 181.24 g/mol. The structure includes:

- A methyl group at the para position relative to the hydroxy group.

- An amino group that enhances its interaction with biological targets.

- A hydroxyethyl side chain that contributes to its solubility and reactivity.

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways. The amino and hydroxy groups facilitate binding to various receptors and enzymes, influencing biochemical processes such as:

- Enzymatic reactions : It acts as a substrate for oxidative enzymes, potentially affecting metabolic pathways.

- DNA interaction : The compound may interact with DNA through electrophilic mechanisms, raising concerns about mutagenicity under certain conditions.

Biological Activity

Research indicates several key areas of biological activity for this compound:

Enzymatic Interactions

The compound has been studied for its role as a substrate in enzymatic reactions:

- It participates in oxidation reactions, where it can yield various products depending on the enzyme involved.

- Interaction studies suggest it may influence enzyme kinetics and stability.

Neuroprotective Effects

Recent studies have explored the compound's potential neuroprotective properties:

- It has shown promise in protecting dopaminergic neurons from degeneration, which is relevant in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological implications of this compound:

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol | Methoxy group instead of methyl | Different enzyme interactions and reactivity |

| 2-(1-Amino-2-hydroxyethyl)-4-hydroxyphenol | Hydroxy group at para position | Enhanced antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.